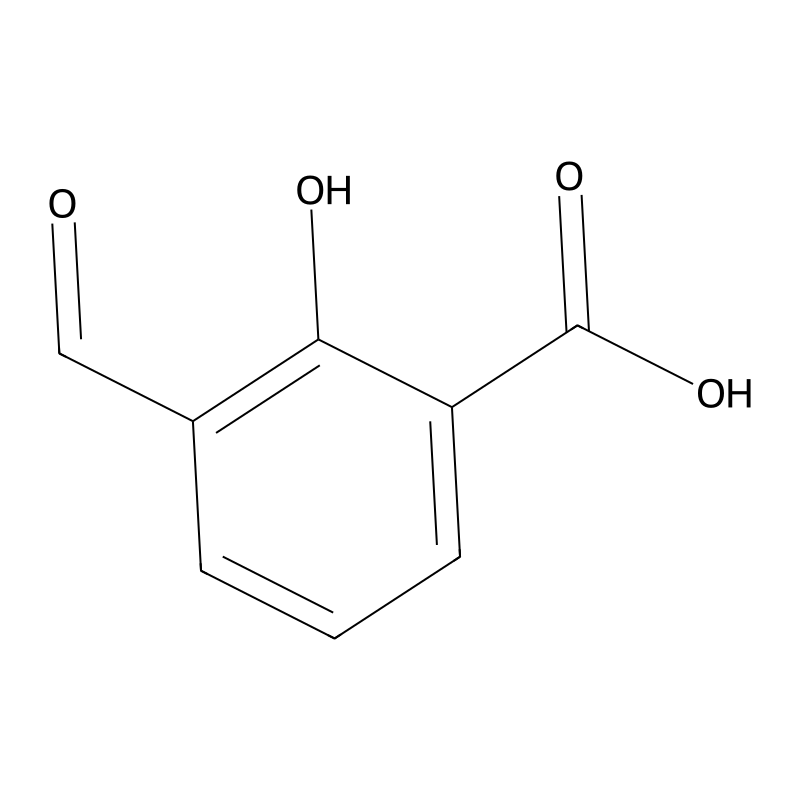

3-Formylsalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

3-Formylsalicylic acid (CAS 610-04-8) is a highly functionalized aromatic building block characterized by the contiguous arrangement of hydroxyl, carboxyl, and formyl groups on a benzene ring. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for the synthesis of polydentate Schiff base ligands, metal-organic frameworks (MOFs), and targeted immunological assay reagents [1]. Unlike simpler salicylaldehydes or unsubstituted salicylic acid, the presence of the 3-position formyl group provides an additional reactive site for amine condensation while maintaining the strong chelating ability of the salicylic acid core, making it a critical material for engineering precise metal-ligand architectures and stimuli-responsive sensors [2].

Research Fit

Regioisomer-specific procurement

3-formyl substitution pattern confirmed; not interchangeable with 5-formylsalicylic acid

Schiff base and metal chelation chemistry

Ortho-formyl adjacent to phenolic hydroxyl enables distinct chelation geometry for ligand design

Enzyme inhibition and sensing research

Supports estrone sulfatase inhibition studies; validated as MOF functionalization reagent for fluorimetric sensing

References

- [1] Shahat, A., et al. 'Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples.' ACS Omega 6.51 (2021): 35483-35495.

- [2] Zhu, Z.-H., et al. 'Aggregation of [LnIII12] Clusters by the Dianion of 3-Formylsalicylic Acid: Synthesis, Crystal Structures, Magnetic and Luminescence Properties.' Dalton Transactions 48.5 (2019): 1700-1708.

Substituting 3-formylsalicylic acid with its closest commercial isomer, 5-formylsalicylic acid, routinely fails in applications requiring specific coordination geometries or targeted covalent interactions. The ortho-positioning of the formyl group relative to the hydroxyl moiety in the 3-isomer creates a contiguous, sterically defined binding pocket that supports unique bi- and polynuclear metal cluster aggregation, which the para-positioned 5-isomer cannot replicate [1]. Furthermore, in biological assay development, the specific spatial orientation of the 3-formyl group is required to form stable Schiff base linkages with target protein residues (such as Lys43 in MR1), whereas alternative isomers or non-covalent analogs fail to provide the necessary covalent capture for reproducible competitive displacement workflows [2].

Substitution Risk

Target

3-Formylsalicylic acid

Reported molar absorptivity 4620 M⁻¹ cm⁻¹ at 300 nm; ortho-formyl/hydroxyl chelation geometry

Potential substitute

5-Formylsalicylic acid

Molar absorptivity and enzyme inhibition profiles may differ; positional isomer substitution may shift analytical sensitivity

Target

3-Formylsalicylic acid

Formyl group enables Schiff base condensation; reported enhanced acidity vs. salicylic acid

Potential substitute

Salicylic acid (parent)

Lacks aldehyde functionality; Schiff base and enzyme inhibition workflows may not transfer directly

References

- [1] Zhu, Z.-H., et al. 'Aggregation of [LnIII12] Clusters by the Dianion of 3-Formylsalicylic Acid: Synthesis, Crystal Structures, Magnetic and Luminescence Properties.' Dalton Transactions 48.5 (2019): 1700-1708.

- [2] Keller, A. N., et al. 'Drugs and drug-like molecules can modulate the function of mucosal-associated invariant T cells.' Nature Immunology 18.4 (2017): 402-411.

Rapid Fe(III) Coordination for Sensor Development

When utilized as a precursor for mesoporous silica nanotube (MSNT) sensors, 3-formylsalicylic acid forms a strictly defined 1:1 stoichiometric complex with Fe(III) ions. Compared to baseline unmodified phenolic sensors, the 3-fsa-grafted nanosensors achieve a steady spectroscopic signal in less than 15 seconds, enabling rapid, naked-eye detectable colorimetric changes [1].

| Evidence Dimension | Sensor response time to steady spectroscopic signal |

| Target Compound Data | < 15 seconds (3-fsa-MSNT) |

| Comparator Or Baseline | Unmodified phenolic group sensors (slower, less sensitive) |

| Quantified Difference | Rapid 1:1 complexation yielding steady signal in < 15 s |

| Conditions | Fe(III) detection in aqueous and pharmaceutical samples |

Procuring 3-fsa ensures the rapid response kinetics and strict stoichiometry required for manufacturing real-time environmental metal-ion sensors.

Specific Covalent Capture in MR1 Metabolite Display

In immunological screening workflows, 3-formylsalicylic acid acts as a specific ligand for the MHC class I-related protein 1 (MR1) by forming a covalent Schiff base with the Lys43 residue. In contrast to non-covalent baseline ligands like diclofenac, 3-fsa provides the stable covalent capture necessary to lock the protein in a native-like conformation during competitive fluorescence polarization assays [1].

| Evidence Dimension | Binding mechanism to MR1 Lys43 |

| Target Compound Data | Covalent capture via Schiff base formation |

| Comparator Or Baseline | Diclofenac (non-covalent binding) |

| Quantified Difference | Formation of a stable covalent adduct versus a transient non-covalent interaction |

| Conditions | In vitro MR1 refolding and competitive fluorescence polarization assays |

Procuring a covalent-binding precursor guarantees assay stability and structural reproducibility in high-throughput immunological screening.

Templating High-Nuclearity Lanthanide Clusters

The contiguous arrangement of oxygen donor atoms in the dianion of 3-formylsalicylic acid enables the aggregation of high-nuclearity metal clusters, such as dodecanuclear [LnIII12] structures. The 5-formylsalicylic acid isomer, lacking this specific ortho-chelating pocket, cannot template these exact sandglass-like core topologies, restricting its utility in complex cluster synthesis [1].

| Evidence Dimension | Metal cluster nuclearity and topology |

| Target Compound Data | Enables [LnIII12] sandglass-like core aggregation |

| Comparator Or Baseline | 5-formylsalicylic acid (incapable of contiguous tridentate/bridging coordination) |

| Quantified Difference | Formation of discrete 12-metal clusters versus lower-nuclearity alternatives |

| Conditions | Lanthanide coordination under basic conditions for magnetic materials |

For materials scientists, selecting the 3-formyl isomer is mandatory to achieve the specific high-nuclearity architectures required for advanced magnetic or luminescent materials.

Precursor Suitability for Mesoporous Cu-MOF Electrodes

Schiff bases derived from 3-formylsalicylic acid successfully coordinate with copper to form mesoporous Cu-MOFs used in highly precise carbon paste electrodes. These 3-fsa-derived MOF electrodes demonstrate exceptional analytical reliability for Al(III) determination, achieving a relative standard deviation (RSD) of 0.82–1.98% and 98.0–101.2% recovery, significantly outperforming generic unmodified carbon paste baselines [1].

| Evidence Dimension | Sensor precision and accuracy (Al(III) detection) |

| Target Compound Data | RSD 0.82–1.98%, Recovery 98.0–101.2% |

| Comparator Or Baseline | Unmodified carbon paste electrodes |

| Quantified Difference | High-fidelity potentiometric response enabled by the specific Cu-MOF porosity |

| Conditions | Real water and pharmaceutical sample analysis |

Procuring 3-fsa for MOF linker synthesis directly translates to high analytical precision and accuracy in downstream electrochemical sensor manufacturing.

Environmental and Industrial Metal Ion Sensors

3-Formylsalicylic acid is the preferred precursor for synthesizing mesoporous silica or MOF-based sensors, where its rapid (<15 s) coordination kinetics and strict 1:1 stoichiometry enable precise colorimetric and fluorometric detection of Fe(III) or Al(III) in water [1].

Immunological Assay Reagents

In structural biology and drug discovery workflows, 3-fsa is utilized as a stable, covalent Schiff-base-forming ligand to lock MR1 proteins in native-like conformations, ensuring reproducibility in competitive displacement assays [2].

Advanced Magnetic and Luminescent Materials

The unique contiguous binding pocket of the 3-fsa dianion is exploited to template high-nuclearity (e.g., dodecanuclear) lanthanide clusters, making it a critical building block for the development of single-molecule magnets and specialized optical materials [3].

Application Fit Matrix

References

- [1] Shahat, A., et al. 'Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples.' ACS Omega 6.51 (2021): 35483-35495.

- [2] Keller, A. N., et al. 'Drugs and drug-like molecules can modulate the function of mucosal-associated invariant T cells.' Nature Immunology 18.4 (2017): 402-411.

- [3] Zhu, Z.-H., et al. 'Aggregation of [LnIII12] Clusters by the Dianion of 3-Formylsalicylic Acid: Synthesis, Crystal Structures, Magnetic and Luminescence Properties.' Dalton Transactions 48.5 (2019): 1700-1708.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types